Pharmacologically Inactive Impurity: R-Finerenone Is Not a Therapeutic Agent but a Critical Chiral Impurity Marker
Finerenone drug substance is specifically the (S)-enantiomer, which is the sole pharmacologically active form of the molecule [1]. The (R)-enantiomer lacks MR antagonist activity and is classified as a chiral impurity. Both the originator patent (WO 2008/104306) and subsequent process patents explicitly identify the (S)-enantiomer as the active entity, while the (R)-enantiomer is a by-product requiring removal or control [1][2].
| Evidence Dimension | Pharmacological activity at the mineralocorticoid receptor |
|---|---|
| Target Compound Data | Inactive (R-enantiomer) |
| Comparator Or Baseline | Active S-enantiomer (finerenone, approved drug substance) |
| Quantified Difference | N/A – binary activity classification |
| Conditions | Based on patent disclosures and regulatory filings |
Why This Matters
Establishes that (R)-finerenone cannot substitute for the active drug substance and is only relevant as a certified impurity reference standard, differentiating it from therapeutic MRAs.
- [1] Lee Pharma Limited. An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. Indian Patent Application 202341089695, 2023. Statement: "only (S)-enantiomer is pharmacological active." View Source
- [2] Glenmark Life Sciences Ltd. Process for the preparation of finerenone and intermediates thereof. US Patent Application 2025/015601, 2025, stating finerenone is (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. View Source
